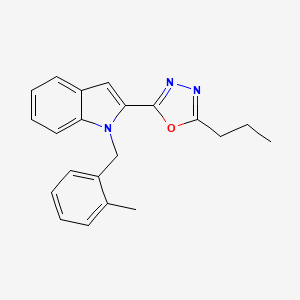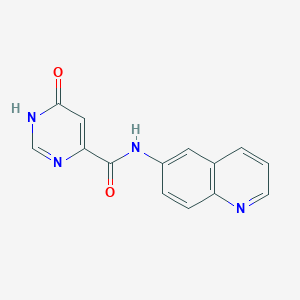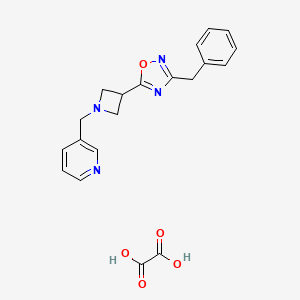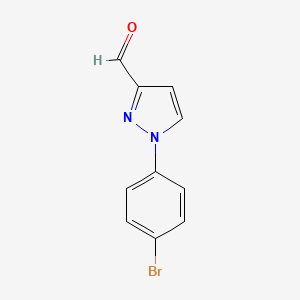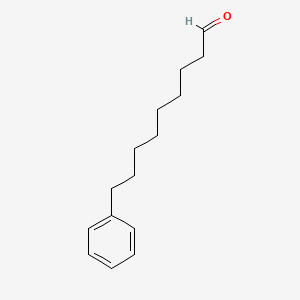
1-(2-(2-Isopropylphenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of compounds similar to “1-(2-(2-Isopropylphenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride” involves multiple steps, including the use of optically active starting materials and specific reagents to construct the desired molecular framework. For instance, Sakoda et al. (1992) described the synthesis of optical isomers of a related compound using optically active diols and methoxyphenylethanol, highlighting the importance of stereochemistry in the synthesis process (Sakoda, Kamikawaji, & Seto, 1992).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of multiple rings, such as piperazine and pyridine, and various functional groups, including ethers and alcohols. These structural features are critical for the biological activity of the compounds. The molecular and crystal structures of related compounds have been determined using techniques like X-ray crystallography, which provides insights into the conformational preferences and potential intermolecular interactions that can influence their pharmacological properties (Anh et al., 2008).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including oxidative coupling and reactions with amines, leading to the formation of new derivatives with potential pharmacological activities. For example, El-Abadelah et al. (2018) described an oxidative coupling reaction involving a pyridin-2-yl dihydro-1,2,4-triazinone compound, demonstrating the chemical reactivity of such molecules (El-Abadelah, Hodali, Zreid, & Awwadi, 2018).
Scientific Research Applications
Synthesis and Biological Activities
- The synthesis of optical isomers of similar compounds has been explored, showing that the configuration of certain groups in these compounds can significantly impact their biological activities, such as calcium-antagonistic and hypotensive activities (Sakoda, Kamikawaji, & Seto, 1992).
Effects on Learning and Memory
- Research has indicated that derivatives of similar compounds can enhance learning and memory facilitation in mice. This suggests potential applications in cognitive enhancement or treatment of cognitive disorders (Li Ming-zhu, 2012).
Anti-Arrhythmic and Hypotensive Properties
- Studies have found that certain derivatives exhibit significant anti-arrhythmic activity and hypotensive effects, which could be leveraged in the treatment of cardiovascular disorders (Marona et al., 2008).
Antimicrobial Activity
- New pyridine derivatives have been synthesized and shown variable antimicrobial activity against bacteria and fungi, highlighting potential use in antimicrobial therapies (Patel, Agravat, & Shaikh, 2011).
Antimalarial Agents
- Piperazine and pyrrolidine derivatives, similar in structure, have shown effectiveness against Plasmodium falciparum, suggesting potential use in antimalarial treatments (Mendoza et al., 2011).
Tocolytic Activity
- A study has shown that certain derivatives have significant inhibitory effects on uterine smooth muscle contractions, indicating potential use in tocolytic therapies (Lucky & Omonkhelin, 2009).
properties
IUPAC Name |
1-[2-(2-propan-2-ylphenoxy)ethoxy]-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3.2ClH/c1-19(2)21-7-3-4-8-22(21)29-16-15-28-18-20(27)17-25-11-13-26(14-12-25)23-9-5-6-10-24-23;;/h3-10,19-20,27H,11-18H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZFYZCVEGQKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCOCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Isopropylphenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)
![N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2489565.png)
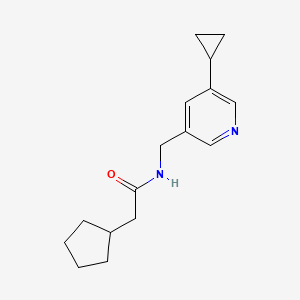

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)
![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)
![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489572.png)
